4-Bromo-1-(difluoromethyl)-2-iodobenzene
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Overview
Description
4-Bromo-1-(difluoromethyl)-2-iodobenzene is an organohalogen compound characterized by the presence of bromine, iodine, and difluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(difluoromethyl)-2-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a benzene derivative. For instance, starting with a difluoromethyl-substituted benzene, bromination and iodination reactions can be sequentially performed under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(difluoromethyl)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters as coupling partners in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds or other coupled products depending on the coupling partner.
Scientific Research Applications
4-Bromo-1-(difluoromethyl)-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It is explored for the synthesis of potential pharmaceutical compounds due to its ability to introduce halogen atoms into drug molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(difluoromethyl)-2-iodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing effects of the bromine, iodine, and difluoromethyl groups. This activation facilitates various substitution and coupling reactions by making the ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
2-Bromoiodobenzene: Similar structure but lacks the difluoromethyl group.
5-Bromo-1,3-difluoro-2-iodobenzene: Similar structure with an additional fluorine atom.
Uniqueness
4-Bromo-1-(difluoromethyl)-2-iodobenzene is unique due to the presence of both bromine and iodine atoms along with a difluoromethyl group, which imparts distinct reactivity and properties compared to other similar compounds. This combination of substituents makes it particularly useful in specific synthetic applications where multiple halogen atoms are required.
Properties
IUPAC Name |
4-bromo-1-(difluoromethyl)-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPYTKKTMBAPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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